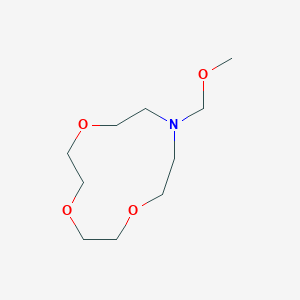
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane, also known as MMTACD, is a cyclic ether compound that has been used in various scientific research applications. MMTACD is a versatile compound that can be synthesized in a few steps, making it an attractive molecule for researchers who require a stable and effective reagent.
Wirkmechanismus
The mechanism of action of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is not well understood, but it is believed to act as a nucleophile in many reactions. 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane can also form complexes with metal ions, which can enhance its reactivity and selectivity in certain reactions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane. However, studies have shown that 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane in laboratory experiments include its ease of synthesis, high yield, and stability. However, 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane can be expensive to produce in large quantities, and its reactivity can be difficult to control in some reactions.
Zukünftige Richtungen
There are several future directions for research involving 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane. One potential area of research is the development of new drug delivery systems that utilize 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane as a building block. Another area of research is the use of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane as a ligand in metal-mediated catalysis. Additionally, the synthesis of new cyclic ethers using 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane as a starting material could lead to the discovery of novel materials with unique properties.
Synthesemethoden
The synthesis of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is relatively straightforward and involves the reaction of 1,4,7-trioxa-10-azacyclododecane with formaldehyde and methanol. The reaction is carried out under mild conditions, and the yield of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is typically high. The purity of the final product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane has been used in various scientific research applications, including as a reagent for the synthesis of other cyclic ethers and as a building block for the preparation of novel polymers. 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane has also been used in the development of new drug delivery systems and as a ligand in metal-mediated catalysis.
Eigenschaften
CAS-Nummer |
156731-04-3 |
|---|---|
Produktname |
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane |
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
10-(methoxymethyl)-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C10H21NO4/c1-12-10-11-2-4-13-6-8-15-9-7-14-5-3-11/h2-10H2,1H3 |
InChI-Schlüssel |
NAXJTFYNNZRKPF-UHFFFAOYSA-N |
SMILES |
COCN1CCOCCOCCOCC1 |
Kanonische SMILES |
COCN1CCOCCOCCOCC1 |
Synonyme |
N-METHOXYMETHYLAZA-12-CROWN-4, 95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



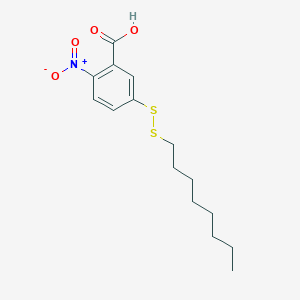
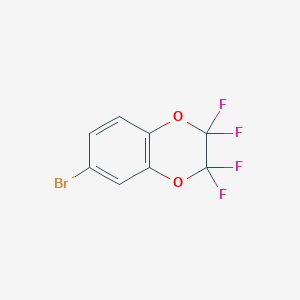
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
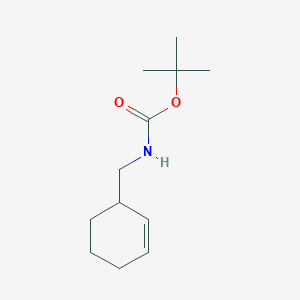

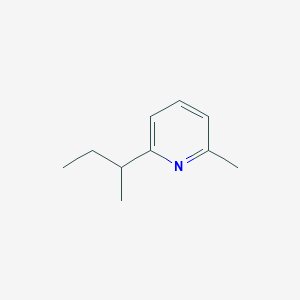
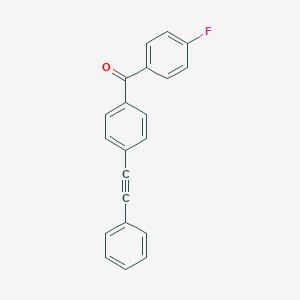
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
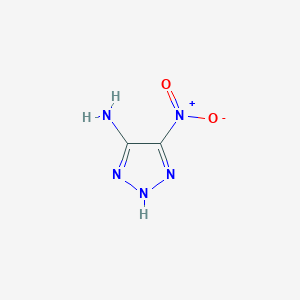
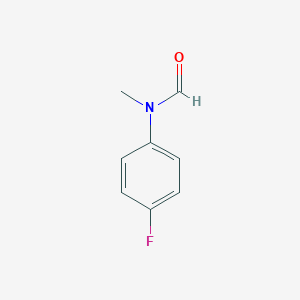
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)
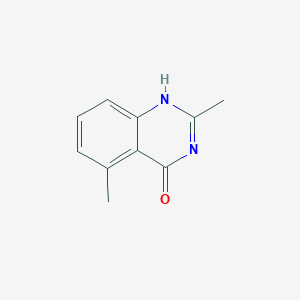
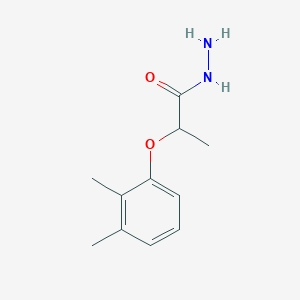
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)